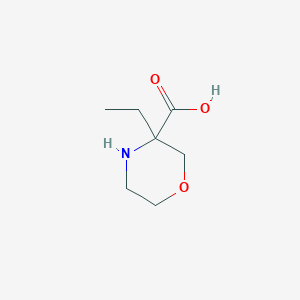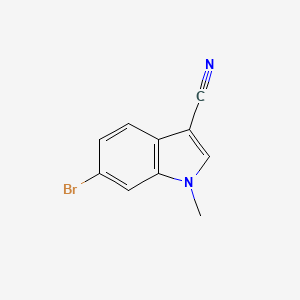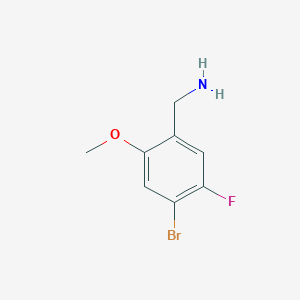![molecular formula C8H10FNO B1447662 4-フルオロ-2-[(メチルアミノ)メチル]フェノール CAS No. 1363166-05-5](/img/structure/B1447662.png)
4-フルオロ-2-[(メチルアミノ)メチル]フェノール
説明
4-Fluoro-2-[(methylamino)methyl]phenol is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-2-[(methylamino)methyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-[(methylamino)methyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
4-フルオロ-2-[(メチルアミノ)メチル]フェノール: は、有機化学において貴重なビルディングブロックとしての役割を果たします。 その独特の構造は、マンニッヒ反応、求電子置換反応などの様々な反応を通じて複雑な分子の合成を可能にし、カップリング反応の前駆体としても役立ちます 。そのフッ素原子は、指向基として作用し、これらの反応の成果に影響を与え、所望の分子構造を生み出します。
医薬品研究
医薬品研究では、この化合物は、活性医薬品成分(API)の合成における中間体としての可能性が探求されています。 その分子構造は、薬理活性を有する化合物を開発するために利用でき、新しい薬剤の発見につながる可能性があります 。その構造中にフッ素とアミン基の両方が存在することは、生体標的への結合親和性を高めた分子を作成するための候補となります。
材料科学
材料科学者は、4-フルオロ-2-[(メチルアミノ)メチル]フェノール を、高度な材料の作成における用途について調査しています。そのフェノール構造は、ポリマーに組み込まれ、熱安定性や耐薬品性などの特性を変更することができます。 さらに、求電子置換反応に参加して様々な発色団を導入できるため、新しい染料や顔料の開発に使用できる可能性があります .
農業研究
農業の分野では、研究者は、この化合物を新しい農薬の開発における用途について研究しています。その構造上の特徴は、特定の作用機序を持つ殺虫剤や除草剤を配合するのに役立つ可能性があります。 特にフッ素原子は、農薬の生物活性を高めることが知られており、より効果的な作物保護ソリューションにつながる可能性があります .
環境科学
環境科学者は、4-フルオロ-2-[(メチルアミノ)メチル]フェノール を環境修復プロセスにおける用途について探求する可能性があります。その化学的特性は、汚染物質の分解に適している可能性があり、または環境汚染物質を検出するためのセンサーの構成要素として使用できます。 その生態系における挙動と分解を理解することは、その環境への影響を評価するために不可欠です .
生化学
生化学では、この化合物の様々な生体分子との反応性を研究できます。これは、細胞内の分子間相互作用を理解するためのプローブとして、または生化学的アッセイにおける試薬として役立つ可能性があります。 この化合物は、生体高分子と安定な結合を形成する能力を利用して、酵素機構またはシグナル伝達経路を研究できます .
作用機序
- The primary target of 4-Fluoro-2-[(methylamino)methyl]phenol is likely a specific receptor or enzyme within the body. Unfortunately, detailed information on the exact target remains limited in the available literature .
Target of Action
Pharmacokinetics
- Information on absorption is not available in the current literature . The volume of distribution (Vd) remains unspecified. Details about metabolic pathways are lacking. The compound’s excretion mechanisms are not well-defined. The compound’s pharmacokinetic properties likely influence its bioavailability, but precise data are scarce.
生化学分析
Biochemical Properties
4-Fluoro-2-[(methylamino)methyl]phenol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
4-Fluoro-2-[(methylamino)methyl]phenol affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 4-Fluoro-2-[(methylamino)methyl]phenol involves its binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. Additionally, it may interact with DNA or RNA, affecting gene expression. The compound’s effects at the molecular level are mediated through specific binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-[(methylamino)methyl]phenol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its activity and potency. Long-term exposure to 4-Fluoro-2-[(methylamino)methyl]phenol may result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-[(methylamino)methyl]phenol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
4-Fluoro-2-[(methylamino)methyl]phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways play a crucial role in determining the compound’s overall effects on cellular function .
Transport and Distribution
The transport and distribution of 4-Fluoro-2-[(methylamino)methyl]phenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential toxicity .
Subcellular Localization
4-Fluoro-2-[(methylamino)methyl]phenol exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
特性
IUPAC Name |
4-fluoro-2-(methylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRQMEOKZASTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)
![tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1447590.png)


![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)

![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B1447598.png)

![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)

